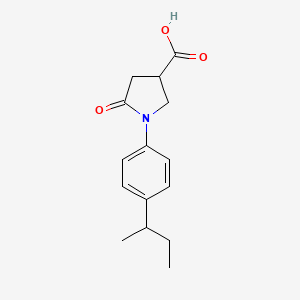

1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(4-Sec-Butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a sec-butyl substituent at the para position of the phenyl ring and a 5-oxopyrrolidine-3-carboxylic acid moiety. Pyrrolidinone derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name |

1-(4-butan-2-ylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-10(2)11-4-6-13(7-5-11)16-9-12(15(18)19)8-14(16)17/h4-7,10,12H,3,8-9H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDZRLNEBVHNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201176157 | |

| Record name | 1-[4-(1-Methylpropyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-58-8 | |

| Record name | 1-[4-(1-Methylpropyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63674-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(1-Methylpropyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

Introduction of the Sec-butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the sec-butyl group is introduced to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Scientific Applications of 1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid

1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound with potential anticancer and antimicrobial properties. Research has explored its biological activity, mechanisms of action, and relevant case studies.

Anticancer Potential

1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid has been evaluated for its anticancer potential in various cancer cell lines, demonstrating significant cytotoxic effects in A549 human cells.

Antilipidemic Agent Research

Studies involving the synthesis of optical isomers of a related compound, 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]-methyloxybenzoic acid, have shown the potential for developing novel antilipidemic agents . While not the same molecule, exploring the research of similar compounds can provide useful insights.

Enantiomers and Biological Activity

- Enantiomers of S-2 [(±)-1], (S)-(+)-1, and (R)-(−)-1 were prepared with high optical purity through optical resolution of 2-oxo-pyrrolidine-3-carboxylic acid .

- In vitro biological activities among racemate [(±)-1] and its enantiomers [(S)-(+)-1, (R)-(−)-1] were nearly similar .

- One enantiomer [(S)-(+)-1] exhibited the most potent hypotriglyceridemic and phospholipidemic activities, being 1.4 to 1.6 and 1.3 to 2.0 fold stronger on day 7 of the test than the other two compounds [racemate (±)-1, (S-2), (R)-(−)-1] .

- Pharmacokinetic data indicated that the plasma concentration and duration of the compounds affected the in vivo potency .

Pharmacokinetic Studies

Pharmacokinetic studies using SD rats at a dosage of 25 mg/kg, p.o., revealed that the C-max and area under the curve (AUC) values of (S)-(+)-1 in plasma were higher than those of racemate (±)-1 and (R)-(−)-1 . The liver values of (S)-(+)-1 also showed a similar tendency to plasma . The plasma concentration of (S)-(+)-1 was approximately 5-fold higher than that of the other two compounds in in vivo testing on Zucker fatty rats .

Safety Information

Mechanism of Action

The mechanism of action of 1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Table 1: Antioxidant Activity of Selected Pyrrolidinone Derivatives

Antimicrobial and Anticancer Activity

- 1-(3,5-Dichloro-2-Hydroxyphenyl) Derivatives : Demonstrated Gram-positive antibacterial activity, particularly against Staphylococcus aureus strains, with MIC values <10 µg/mL .

- 1-(4-Sec-Butylphenyl) Derivative : The sec-butyl group’s hydrophobicity may enhance penetration into bacterial membranes, though specific data are lacking.

- 1-(2-Furylmethyl) Derivatives : Exhibited moderate antifungal activity, suggesting heteroaromatic substituents broaden antimicrobial scope .

Physicochemical Properties

- Melting Points: Hydroxyl and amino substituents increase polarity and melting points (e.g., 263–264°C for Compound 11 ), whereas alkyl groups like sec-butyl likely reduce melting points.

- Solubility : Carboxylic acid moieties improve aqueous solubility, but bulky alkyl groups (e.g., sec-butyl) may counteract this by increasing hydrophobicity.

Biological Activity

1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₅H₁₉NO₃

- Molar Mass : 261.32 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a butylphenyl group and a carboxylic acid functional group.

Biological Activity Overview

1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibits a range of biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various Gram-positive bacteria and fungi, critical in addressing the growing issue of antimicrobial resistance. The mechanism of action appears to involve disruption of bacterial cell integrity and function.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Acinetobacter baumannii | Significant antimicrobial effect |

| Klebsiella pneumoniae | Effective against resistant strains |

| Candida auris | Notable antifungal activity |

| Aspergillus fumigatus | Effective inhibition |

In vitro screening using broth microdilution techniques demonstrated that derivatives of this compound showed structure-dependent antimicrobial activity against multidrug-resistant pathogens .

Anticancer Activity

The anticancer potential of 1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid has been evaluated in various cancer cell lines. Notably, it exhibited significant cytotoxic effects in A549 human lung cancer cells.

- Mechanism : The compound may induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 18.5 |

These results suggest that the compound has potential as a lead for developing new anticancer agents .

Case Studies

-

Antimicrobial Efficacy Study :

A study focused on the antimicrobial properties of 1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated significant activity against resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The derivatives were synthesized and tested for their minimum inhibitory concentrations (MICs), revealing promising results for further development . -

Cytotoxicity Assessment :

In another investigation, the cytotoxic effects of the compound were assessed using various cancer cell lines. The study found that the compound selectively inhibited the growth of cancer cells while sparing normal cells, indicating a favorable therapeutic index .

The biological activity of 1-(4-Sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is believed to stem from its ability to interact with specific molecular targets within microbial cells and cancerous tissues:

- Antimicrobial Mechanism : Likely involves interference with cell wall synthesis or function, leading to cell lysis.

- Anticancer Mechanism : Involves induction of apoptosis through mitochondrial pathways and modulation of key signaling pathways associated with cell survival and proliferation.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodological Answer : A prevalent approach involves cyclocondensation reactions. For example, derivatives of 5-oxopyrrolidine-3-carboxylic acid can be synthesized via reactions between substituted anilines (e.g., 2,4-difluoroaniline) and itaconic acid under reflux conditions in water, followed by esterification using catalytic sulfuric acid . Modifications to the phenyl group (e.g., introducing sec-butyl) may require tailored protection/deprotection strategies or coupling reactions. Alternative routes involve succinic anhydride and hydrazide intermediates in refluxing p-xylene to form pyrrolidine cores .

Q. What analytical techniques are critical for characterizing this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., sec-butylphenyl group) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and identifies byproducts .

- Melting Point Analysis : Cross-referenced with literature to validate crystallinity .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1-(4-sec-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .

- Catalyst Screening : Palladium or copper catalysts may accelerate coupling steps for aryl group introduction .

- Temperature Control : Reflux durations and stepwise heating (e.g., 80–120°C gradients) minimize side reactions .

- Yield Data : In analogous syntheses, yields range from 45% (unoptimized) to 78% after recrystallization .

Q. What strategies are used to resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Dose-Response Curves : Quantify IC50/EC50 values to differentiate true activity from assay noise .

- Statistical Validation : Use ANOVA or Kruskal-Wallis tests to assess significance (p < 0.05) in replicate experiments .

- Mechanistic Studies : Pair in vitro antimicrobial assays with computational docking (e.g., molecular dynamics simulations) to validate target engagement (e.g., enzyme inhibition) .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

- Methodological Answer :

- Core Modifications : Introducing electron-withdrawing groups (e.g., chloro, fluoro) to the phenyl ring enhances antimicrobial activity (e.g., 3,5-dichloro derivatives showed 4× lower MICs vs. S. aureus) .

- Side Chain Engineering : Replacing sec-butyl with bulkier tert-butyl groups may improve lipophilicity and membrane penetration .

- Bioisosteric Replacement : Substituting the carboxylic acid with ester prodrug moieties (e.g., ethyl esters) enhances bioavailability in preclinical models .

Key Considerations for Researchers

- Stereochemical Purity : Chiral HPLC or X-ray crystallography is recommended to resolve enantiomers, especially for R/S-sec-butyl configurations .

- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., A549 lung cells) before advancing to in vivo models .

- Scale-Up Challenges : Batch reactors with controlled pH (6.5–7.5) prevent carboxylate precipitation during large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.